

chemical properties of (R)-JQ-1 (carboxylic acid)

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Compound of Interest

Compound Name: (R)-JQ-1 (carboxylic acid)

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An In-Depth Technical Guide to the Chemical Properties of **(R)-JQ-1 (Carboxylic Acid)**

Foreword: Beyond the Active Enantiomer

In the landscape of chemical biology and drug discovery, the focus often gravitates toward the most potent, biologically active molecule. The BET bromodomain inhibitor (+)-JQ1, the (S)-enantiomer, is a celebrated chemical probe that has illuminated the therapeutic potential of targeting epigenetic readers.^[1] However, rigorous science demands equally rigorous controls. This guide is dedicated to the often-overlooked but scientifically indispensable counterpart: **(R)-JQ-1 (carboxylic acid)**.

While the (S)-enantiomer actively displaces BET proteins from chromatin, the (R)-enantiomer is largely inactive, serving as a crucial negative control to validate that an observed biological effect stems from specific BET inhibition rather than off-target interactions.^{[2][3]} The inclusion of a carboxylic acid functional group transforms this molecule from a simple control into a versatile building block, particularly for developing Proteolysis Targeting Chimeras (PROTACs), allowing for a direct comparison between an active and an inactive degrader.^{[4][5]}

This document provides researchers, chemists, and drug development professionals with a comprehensive understanding of the core chemical properties of (R)-JQ-1 carboxylic acid, the causal reasoning behind its characterization, and field-proven protocols for its use.

Molecular Identity and Physicochemical Properties

(R)-JQ-1 carboxylic acid is a thienotriazolodiazepine derivative.^[6] Its fundamental chemical and physical properties dictate its handling, storage, and application in experimental settings.

Chemical Structure of (R)-JQ-1 (Carboxylic Acid)

Caption: Chemical structure of (R)-JQ-1 (carboxylic acid).

Core Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-JQ-1 carboxylic acid, compiled from various suppliers and computational data. These parameters are fundamental for accurate experimental design, from preparing stock solutions to predicting membrane permeability.

Property	Value	Source(s)
IUPAC Name	(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][7][8][9]triazolo[4,3-a][7][9]diazepine-6-acetic acid	ChemScene
Synonym(s)	(R)-JQ1 Acid	ChemScene
CAS Number	202592-24-3	[6]
Molecular Formula	C ₁₉ H ₁₇ ClN ₄ O ₂ S	[6]
Molecular Weight	400.88 g/mol	[4][6]
Appearance	White to beige powder/solid	[10]
Purity	≥97% (typically by HPLC)	[6]
Solubility	Soluble in DMSO and ethanol	[4][11]
Storage	Store at -20°C for long-term stability	[4][12]
Topological Polar Surface Area (TPSA)	80.37 Å ²	[6]
logP (Predicted)	4.27	[6]

Implications for the Researcher

- Solubility: High solubility in common organic solvents like DMSO and ethanol simplifies the preparation of concentrated stock solutions.^[4] However, when preparing aqueous buffers for biological assays, it is critical to consider the final DMSO concentration, as it can impact cell viability and enzyme activity. Serial dilutions should be performed to minimize solvent effects.
- Stability: The recommended storage at -20°C is crucial for preventing degradation over time. ^[4] As a carboxylic acid, the compound is generally stable, but repeated freeze-thaw cycles should be avoided to maintain sample integrity. For use in aqueous solutions, freshly prepared buffers are recommended.
- Purity: A purity of $\geq 97\%$ is standard for a high-quality chemical probe.^[6] Impurities could lead to misleading results, making it essential to verify the purity of each batch, ideally by HPLC, before conducting sensitive experiments.

Chemical Reactivity and Biological Context

The Carboxylic Acid Handle: A Gateway to Conjugation

The defining chemical feature of this molecule is its carboxylic acid group. This functional group is a versatile anchor for covalent modification, most commonly through the formation of an amide bond with a primary or secondary amine. This reactivity is the cornerstone of its use in synthesizing PROTACs, where it is conjugated to a linker connected to an E3 ligase ligand.^[4] ^[13]

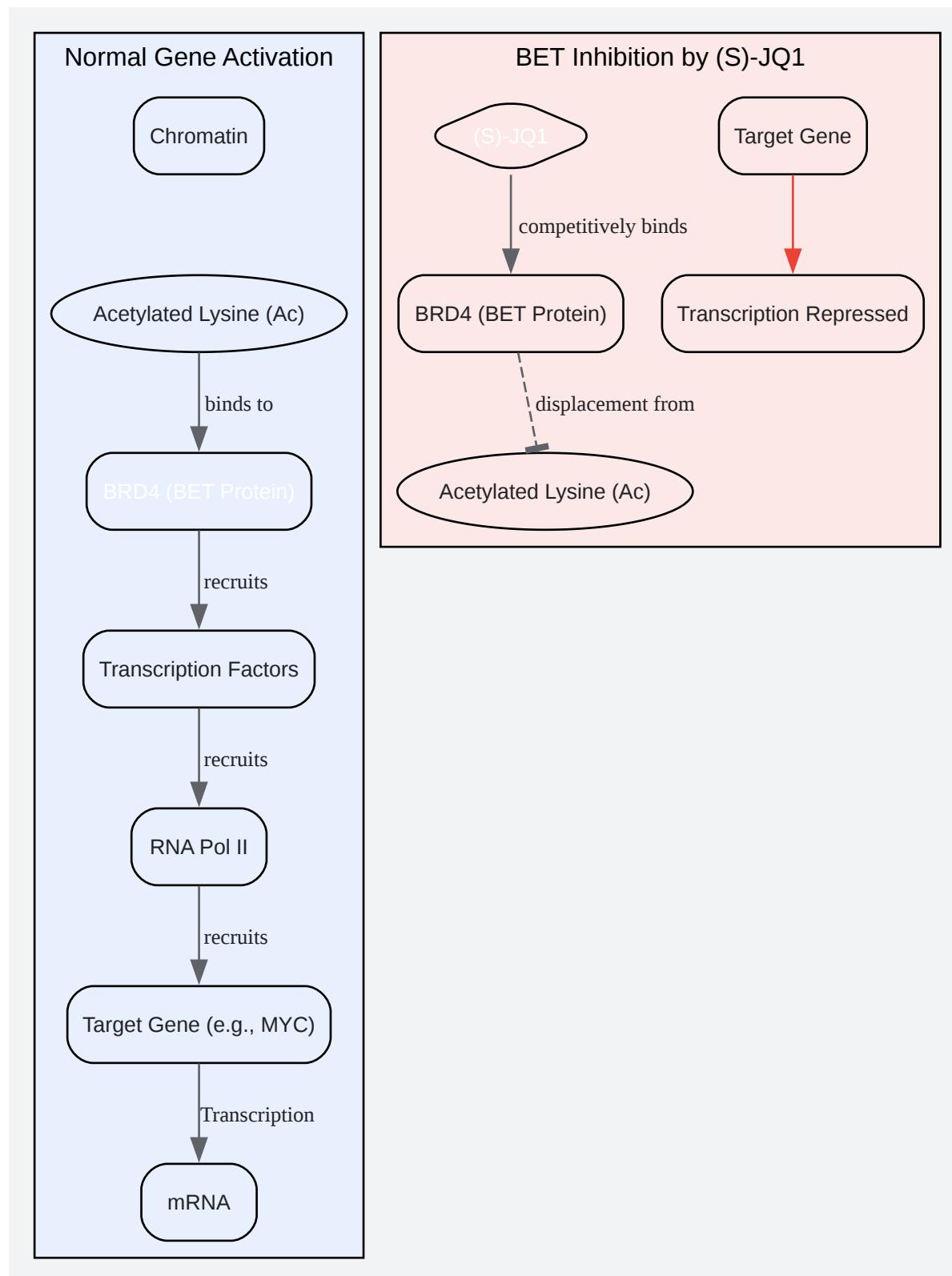
The (R)-Enantiomer as a Negative Control

The biological activity of JQ1 is stereospecific. The (S)-enantiomer (+)-JQ1 binds with high affinity to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and modulating gene expression.^[14]^[15] In stark contrast, the (R)-enantiomer, (-)-JQ1, shows negligible binding and is therefore inactive as a BET inhibitor.^[3]

This stereochemical distinction is paramount. Any experiment utilizing (+)-JQ1 to probe a biological system should include (R)-JQ1 as a parallel negative control. If the biological effect is observed with the (S)-enantiomer but not the (R)-enantiomer, it provides strong evidence that the effect is mediated by BET inhibition.

The BET Bromodomain Inhibition Pathway (for context)

To appreciate the role of (R)-JQ1 as a control, one must understand the mechanism of the active (S)-enantiomer. BET proteins, like BRD4, act as "readers" of the epigenetic code by binding to acetylated lysine residues on histones, which recruits the transcriptional machinery to activate gene expression. The (S)-JQ1 molecule competitively binds to this same pocket, displacing BRD4 and leading to transcriptional repression, notably of oncogenes like MYC.[\[9\]](#) [\[14\]](#)



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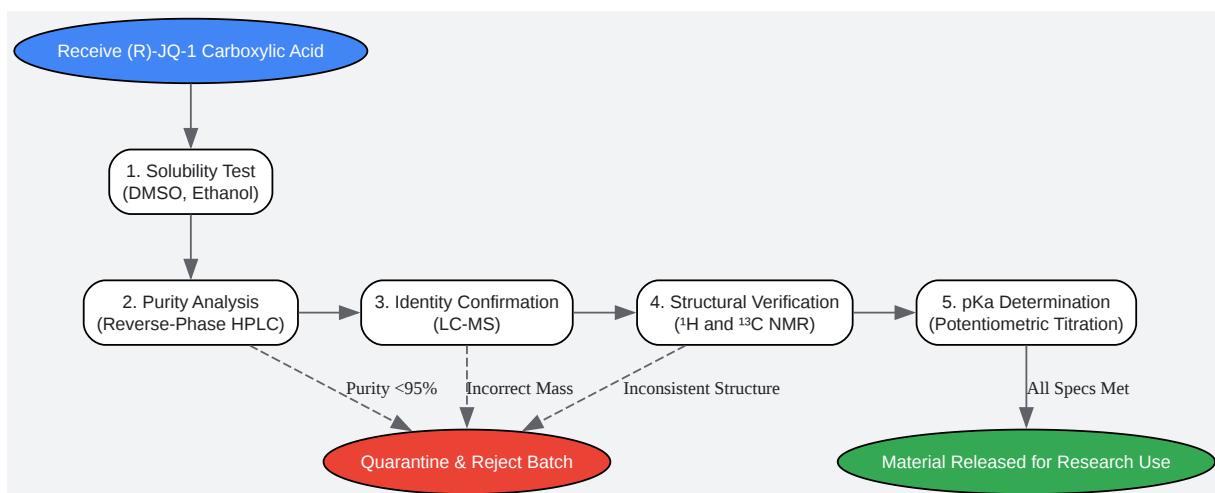
Caption: Mechanism of BET inhibition by the active (S)-JQ1 enantiomer.

Protocols for Chemical Characterization

As a Senior Application Scientist, I emphasize that robust, reproducible data begins with thoroughly characterized reagents. The following protocols are standard workflows for validating the identity, purity, and key chemical properties of (R)-JQ-1 carboxylic acid.

General Experimental Workflow

The logical flow for characterizing a new batch of any chemical probe is crucial. This process ensures that the material meets all specifications before it is committed to lengthy and expensive biological assays.



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Caption: Standard workflow for chemical probe characterization.

Protocol: Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method separates compounds based on their hydrophobicity. By using a gradient of an organic solvent, we can elute the target

compound while separating it from more polar or less polar impurities. UV detection provides a quantitative measure of the relative abundance of each species.

Methodology:

- **Sample Preparation:** Accurately weigh ~1 mg of (R)-JQ-1 carboxylic acid and dissolve it in 1 mL of DMSO to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
- **Instrumentation:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid (Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is protonated for better peak shape).
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the chromophore).
- **Gradient Elution:**
 - Flow Rate: 1.0 mL/min.
 - Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate for 5 minutes.
- **Data Analysis:** Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion is typically $\geq 95\%$.[\[10\]](#)

Protocol: Structural Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule.^[16] ^1H NMR reveals the number and chemical environment of protons, while ^{13}C NMR does the same for carbon atoms. Together, they provide a unique fingerprint that can confirm the molecular structure.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of (R)-JQ-1 carboxylic acid in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.^[8] DMSO is a good choice due to its ability to dissolve a wide range of organic compounds and because the carboxylic acid proton is often observable.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard 1D proton spectrum.
 - **Key Insight:** Pay close attention to the aromatic region (7-8 ppm) for the chlorophenyl protons, the aliphatic region for the methyl groups and the acetic acid methylene protons, and the broad singlet for the carboxylic acid proton (often >10 ppm in DMSO).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled 1D carbon spectrum. This provides a single peak for each unique carbon atom.
 - **Key Insight:** Expect to see signals for the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and aliphatic carbons.
- **Data Analysis:** Compare the obtained chemical shifts, integrations (for ^1H), and multiplicities with the expected structure. The data should be unambiguous for structural confirmation.

Protocol: pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pK_a) is a fundamental measure of the acidity of the carboxylic acid group. It defines the pH at which the protonated (COOH) and deprotonated (COO^-) forms are present in equal concentrations. This property is critical for understanding the molecule's charge state, solubility, and interactions in different pH environments, such as physiological buffers. Potentiometric titration is a direct and reliable method to measure this value.[\[17\]](#)[\[18\]](#)

Methodology:

- **Solution Preparation:**
 - Prepare a ~1 mM solution of (R)-JQ-1 carboxylic acid in a solvent mixture (e.g., 50:50 ethanol/water) to ensure solubility throughout the titration.[\[18\]](#)
 - Prepare standardized ~0.1 M NaOH and ~0.1 M HCl solutions.
 - Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[\[18\]](#)
- **Titration Procedure:**
 - Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[\[18\]](#)
 - Place a known volume (e.g., 20 mL) of the (R)-JQ-1 solution in a beaker with a magnetic stir bar.
 - If desired, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the starting point is the fully protonated species.
 - Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
 - Continue the titration until the pH reaches ~12.
- **Data Analysis:**
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

- Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by taking the first derivative of the curve.
- The half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point) corresponds to the pH where $[\text{COOH}] = [\text{COO}^-]$.
- According to the Henderson-Hasselbalch equation, at the half-equivalence point, $\text{pH} = \text{pKa}$.^[17] For carboxylic acids, this value is typically in the range of 4-5.^[19]

Conclusion

(R)-JQ-1 carboxylic acid represents more than just an inactive stereoisomer; it is an essential tool for validating the on-target activity of its potent (S)-enantiomer. The carboxylic acid functionality further elevates its utility, enabling its incorporation into advanced chemical biology platforms like PROTACs. A thorough understanding and characterization of its chemical properties—from solubility and stability to purity and pKa—are not mere academic exercises. They are the foundational pillars upon which rigorous, reproducible, and trustworthy scientific conclusions are built.

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